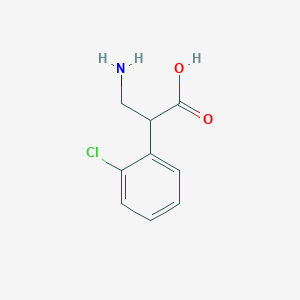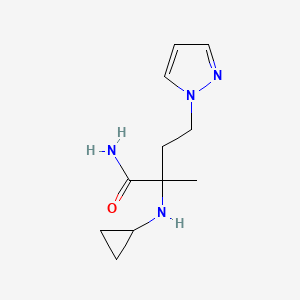![molecular formula C8H11ClINOS B13634859 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride](/img/structure/B13634859.png)
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride is a complex organic compound with a unique structure that includes an iodine atom, a thieno[3,2-c]pyran ring, and a methanamine group
Vorbereitungsmethoden
The synthesis of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves several steps, including the formation of the thieno[3,2-c]pyran ring and the introduction of the iodine atom. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Chemischer Reaktionen
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving cellular processes and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-{2-bromo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
- 1-{2-chloro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
These compounds share a similar core structure but differ in the halogen atom present. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of 1-{2-iodo-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride .
Eigenschaften
Molekularformel |
C8H11ClINOS |
|---|---|
Molekulargewicht |
331.60 g/mol |
IUPAC-Name |
(2-iodo-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10INOS.ClH/c9-8-3-5-6(4-10)11-2-1-7(5)12-8;/h3,6H,1-2,4,10H2;1H |
InChI-Schlüssel |
MKOXFWZXYKQFCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=C1SC(=C2)I)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


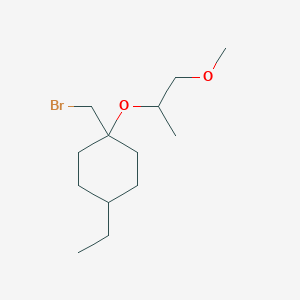
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
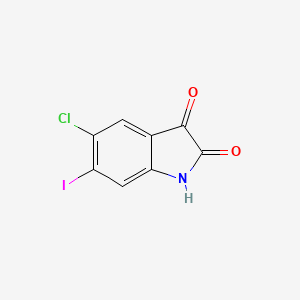
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
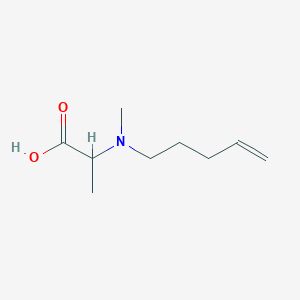
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)

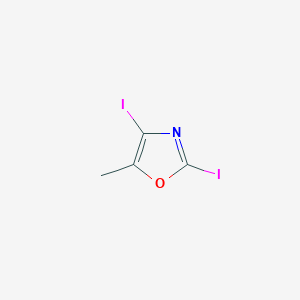

![1,3,5-trimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13634855.png)
